molecular formula C17H16FNO4 B6410397 3-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-methoxybenzoic acid, 95% CAS No. 1261939-35-8

3-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-methoxybenzoic acid, 95%

Cat. No. B6410397
CAS RN: 1261939-35-8
M. Wt: 317.31 g/mol
InChI Key: UCULJXJGBZECCK-UHFFFAOYSA-N
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Description

3-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-methoxybenzoic acid (EFPMBA) is a versatile organic compound with a wide range of applications in organic synthesis and scientific research. This compound is a versatile reagent for the synthesis of various organic compounds, and its properties make it an ideal candidate for a variety of applications. It can be used as a catalyst in organic synthesis, as a reagent for the preparation of organometallic compounds, and as a reactant in the synthesis of a variety of chemical compounds. Additionally, EFPMBA has been extensively studied for its potential as a therapeutic agent, displaying a range of biological activities, including anti-inflammatory, antiproliferative, and antineoplastic effects.

Scientific Research Applications

3-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-methoxybenzoic acid, 95% has been used in a variety of scientific research applications, including as a reagent for the synthesis of a variety of organic compounds, as a catalyst for organic reactions, and as a reactant in the synthesis of a variety of chemical compounds. Additionally, 3-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-methoxybenzoic acid, 95% has been studied for its potential therapeutic applications, displaying a range of biological activities, including anti-inflammatory, antiproliferative, and antineoplastic effects.

Mechanism of Action

The mechanism of action of 3-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-methoxybenzoic acid, 95% has not been fully elucidated, but it is believed to involve the modulation of various biochemical pathways. For example, 3-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-methoxybenzoic acid, 95% has been shown to modulate the expression of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), as well as the expression of anti-inflammatory cytokines, such as interleukin-10 (IL-10). Additionally, 3-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-methoxybenzoic acid, 95% has been shown to modulate the expression of various proteins involved in cell signaling pathways, such as MAPK and NF-κB.
Biochemical and Physiological Effects
3-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-methoxybenzoic acid, 95% has been shown to have a range of biochemical and physiological effects, including anti-inflammatory, antiproliferative, and antineoplastic effects. In vitro studies have demonstrated that 3-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-methoxybenzoic acid, 95% can inhibit the growth of a variety of cancer cell lines, including breast, colon, and lung cancer cell lines. Additionally, 3-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-methoxybenzoic acid, 95% has been shown to inhibit the growth of a variety of other cell lines, including fibroblasts and endothelial cells. 3-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-methoxybenzoic acid, 95% has also been shown to have anti-inflammatory effects, including the inhibition of the release of pro-inflammatory cytokines, such as TNF-α and IL-6, as well as the upregulation of anti-inflammatory cytokines, such as IL-10.

Advantages and Limitations for Lab Experiments

3-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-methoxybenzoic acid, 95% has several advantages for use in laboratory experiments, including its high purity, low cost, and wide range of applications. Additionally, its relatively low toxicity makes it a safe reagent for use in laboratory experiments. However, 3-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-methoxybenzoic acid, 95% has several limitations for use in laboratory experiments, including its low solubility in water and its instability in the presence of light and heat.

Future Directions

There are a number of potential future directions for research on 3-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-methoxybenzoic acid, 95%, including the exploration of its potential therapeutic applications, the development of new synthetic methods, and the investigation of its mechanism of action. Additionally, further studies could be conducted to evaluate the safety and efficacy of 3-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-methoxybenzoic acid, 95% in various laboratory experiments and clinical trials. Finally, the development of new and improved analytical methods could be explored to better characterize the properties of 3-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-methoxybenzoic acid, 95%.

Synthesis Methods

3-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-methoxybenzoic acid, 95% can be synthesized using a variety of methods, including a three-step synthesis method. This method involves the reaction of 4-chlorobenzaldehyde with ethyl carbamate to form a Schiff base, followed by the reaction of the Schiff base with 3-fluoroaniline to form an aryl amide. Finally, the aryl amide is reacted with methoxybenzoyl chloride to form 3-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-methoxybenzoic acid, 95%. This method is simple, cost-effective, and yields a high-purity product.

properties

IUPAC Name

3-[4-(ethylcarbamoyl)-3-fluorophenyl]-2-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FNO4/c1-3-19-16(20)12-8-7-10(9-14(12)18)11-5-4-6-13(17(21)22)15(11)23-2/h4-9H,3H2,1-2H3,(H,19,20)(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCULJXJGBZECCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=C(C=C(C=C1)C2=C(C(=CC=C2)C(=O)O)OC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20691919
Record name 4'-(Ethylcarbamoyl)-3'-fluoro-2-methoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20691919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-methoxybenzoic acid

CAS RN

1261939-35-8
Record name 4'-(Ethylcarbamoyl)-3'-fluoro-2-methoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20691919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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